8-(4-Benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
8-(4-Benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
S 9795 is a methylxanthine derivative and acts as a potent inhibitor of bronchoconstriction in vivo.
Brand Name:
Vulcanchem
CAS No.:
112666-96-3
VCID:
VC0542238
InChI:
InChI=1S/C29H36N6O2/c1-5-23-19-33(25(21-12-8-6-9-13-21)22-14-10-7-11-15-22)16-17-34(23)28-30-24-26(31-28)35(18-20(2)3)29(37)32(4)27(24)36/h6-15,20,23,25H,5,16-19H2,1-4H3,(H,30,31)
SMILES:
CCC1CN(CCN1C2=NC3=C(N2)C(=O)N(C(=O)N3CC(C)C)C)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula:
C29H36N6O2
Molecular Weight:
500.6 g/mol
8-(4-Benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
CAS No.: 112666-96-3
Inhibitors
VCID: VC0542238
Molecular Formula: C29H36N6O2
Molecular Weight: 500.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 112666-96-3 |
---|---|
Product Name | 8-(4-Benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
Molecular Formula | C29H36N6O2 |
Molecular Weight | 500.6 g/mol |
IUPAC Name | 8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C29H36N6O2/c1-5-23-19-33(25(21-12-8-6-9-13-21)22-14-10-7-11-15-22)16-17-34(23)28-30-24-26(31-28)35(18-20(2)3)29(37)32(4)27(24)36/h6-15,20,23,25H,5,16-19H2,1-4H3,(H,30,31) |
Standard InChIKey | RLIITPBGWVXBBZ-UHFFFAOYSA-N |
SMILES | CCC1CN(CCN1C2=NC3=C(N2)C(=O)N(C(=O)N3CC(C)C)C)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | CCC1CN(CCN1C2=NC3=C(N2)C(=O)N(C(=O)N3CC(C)C)C)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Appearance | Solid powder |
Description | S 9795 is a methylxanthine derivative and acts as a potent inhibitor of bronchoconstriction in vivo. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | S 9795; S-9795; S9795; |
Reference | 1: Bianchi G, Caccia S, Della Vedova F, Garattini S. Kinetics and brain uptake of S 9795, a new xanthine derivate, in rats. Eur J Drug Metab Pharmacokinet. 1989 Jul-Sep;14(3):201-8. PubMed PMID: 2612517. 2: Lejeune P, Naeije R. Effects of progressively increased doses of theophylline and of S 9795 on hemodynamics, blood gases and lung mechanics in dogs. Arch Int Pharmacodyn Ther. 1988 Jul-Aug;294:215-27. PubMed PMID: 3233049. 3: Busk MF, Flavahan NA, Vanhoutte PM. Effects of the methyl xanthine S 9795 on isolated bronchi of the dog. J Pharmacol Exp Ther. 1990 Sep;254(3):1045-53. PubMed PMID: 2395105. 4: Lejeune P, Leeman M, Mélot C, Naeije R. Effects of theophylline and S 9795 on hyperoxic and hypoxic pulmonary vascular tone in intact dogs. Eur Respir J. 1989 Apr;2(4):370-6. PubMed PMID: 2737274. 5: Duhault J, Boulanger M, Lonchampt M, Tisserand F, Holstorp S, Saint-Romas G, Pennel L, Regnier G. Pharmacological properties of a new antiasthmatic xanthine derivative devoid of central stimulatory activity. Arzneimittelforschung. 1987 Dec;37(12):1353-62. PubMed PMID: 2835053. 6: Devreux V, Plasman PO, Lebrun P, Herchuelz A. Effect of a new xanthine derivative on the release of insulin from rat pancreatic islets. Arzneimittelforschung. 1990 Mar;40(3):268-71. PubMed PMID: 2189420. |
PubChem Compound | 23624205 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume